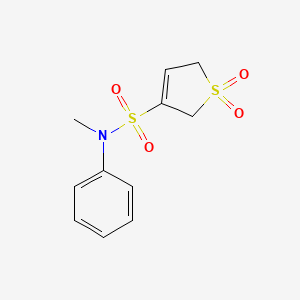

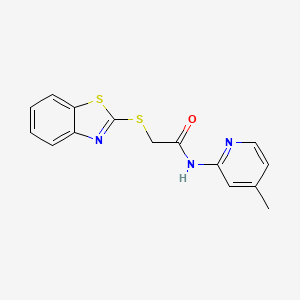

N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide derivatives often involves reactions between N-sulfonylalkylamines and ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides. These compounds can further undergo electrocyclic ring opening, leading to various heterocyclic structures depending on the substituents involved in the reactions (Tornus et al., 1995). Additionally, the use of Suzuki and Buchwald reactions in the synthesis of thiophene sulfonamide derivatives has been reported, highlighting a scalable methodology for producing these compounds in significant quantities (Pawar, Pansare, & Shinde, 2018).

Molecular Structure Analysis

Investigations into the structural features of related compounds, such as 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, have provided insights into the molecular configurations and electronic properties of these sulfone derivatives. These studies often utilize various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis, to elucidate the structural characteristics (Savelev et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-N-phenyl-2,5-dihydrothiophene-3-sulfonamide 1,1-dioxide derivatives includes their participation in Michael additions with oxygen and sulfur nucleophiles, leading to various substituted thiophenes. Such reactions demonstrate the versatility of these compounds in synthetic chemistry (Otani et al., 2000). Moreover, the cheletropic addition of sulfur dioxide to vinylallenyl sulfoxides and sulfones is another reaction pathway, resulting in dihydrothiophene 1,1-dioxides, showcasing the compounds' reactivity towards sulfur dioxide (Christov & Ivanov, 2004).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1,1-dioxo-N-phenyl-2,5-dihydrothiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c1-12(10-5-3-2-4-6-10)18(15,16)11-7-8-17(13,14)9-11/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAFLKNYDCZONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1,1-dioxo-N-phenyl-2,5-dihydrothiophene-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5640865.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5640870.png)

![9-(2-chloro-4-fluorobenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5640875.png)

![N'-{(3S*,4R*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5640902.png)

![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)

![1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one](/img/structure/B5640919.png)

![2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5640941.png)

![5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5640949.png)

![5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide](/img/structure/B5640966.png)